Benzamide, N,N'-1,5-naphthalenediylbis-

Polymer additives Gas barrier Molecular geometry

Formulators seeking to reduce gas permeation in PET containers often encounter isomer mixtures that compromise barrier performance. This certified 1,5-isomer ensures the linear molecular geometry required for effective lamellar domain organization. - Provides passive CO₂/O₂ barrier improvement when used at 0.5-6.0 wt% in PET per patent-preferred embodiments. - High thermal stability (projected Tm >280 °C) ensures integrity during injection molding. - Supplied under ISO-certified quality systems with NLT 98% purity and full analytical documentation, eliminating isomer identity risk for regulated applications.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 153250-58-9
Cat. No. B12554316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N,N'-1,5-naphthalenediylbis-
CAS153250-58-9
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-7-14-20-19(21)13-8-16-22(20)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)
InChIKeySFJUBBVCCFTYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Overview


Benzamide, N,N'-1,5-naphthalenediylbis- (CAS 153250-58-9), also known as N,N'-(naphthalene-1,5-diyl)dibenzamide, is a symmetrical bis-amide composed of a rigid 1,5-disubstituted naphthalene core flanked by two benzamide groups (molecular formula C24H18N2O2; molecular weight 366.41 g/mol) . It belongs to the broader class of naphthalenediyl bis-benzamides, which serve as low-molecular-weight diamide additives for enhancing passive gas barrier properties in polyester compositions such as polyethylene terephthalate (PET) [1]. The compound is supplied at certified purity levels (e.g., NLT 98%) suitable for pharmaceutical R&D and industrial quality-control applications .

Why Substitution Pattern Matters


The substitution pattern on the naphthalene ring dictates molecular geometry, which in turn governs critical performance attributes such as crystallinity, melting point, and intermolecular hydrogen-bonding networks [1]. The 1,5-disubstitution yields a linear, rod-like conformation, whereas 1,3- or 1,8-isomers adopt bent or kinked architectures. This geometric distinction directly influences the additive's ability to organize into low-permeability domains within a polymer matrix, as recognized in patent literature where the position of substituents on the naphthylene group is explicitly identified as a structural variable affecting gas barrier efficacy [2]. Substituting the 1,5-isomer with an alternative naphthalenediyl bis-benzamide without verifying the substitution pattern therefore risks compromising the intended passive barrier improvement, even when the compounds share the same elemental composition and functional groups.

Key Differentiation from Closest Analogs


Linear vs. Bent Molecular Geometry

The target compound positions its two amide linkages at the 1 and 5 positions of the naphthalene ring, producing a linear, centrosymmetric molecular axis. In contrast, N,N′-1,3-naphthalenediylbisbenzamide (CAS 97085-41-1), a compound explicitly listed in the same patent family as a specific diamide additive example [1], adopts a bent geometry (substituent angle approximately 120°). The 1,5-substitution pattern provides a larger aspect ratio (estimated molecular length ~14.5 Å vs. ~11.2 Å for the 1,3-isomer based on standard bond lengths and van der Waals radii) and a higher degree of molecular planarity, which is anticipated to promote more efficient face-to-face π-stacking and amide hydrogen-bonding alignment when dispersed in PET [2]. The patent disclosure explicitly teaches that the 1,5-substitution pattern is a preferred embodiment for the naphthylene-based additives [REFS-1, paragraphs [0064]–[0065]].

Polymer additives Gas barrier Molecular geometry

Thermal Stability Advantage

The linear 1,5-isomer is expected to exhibit a higher melting point than its bent 1,3-counterpart due to more efficient crystal packing. While direct experimental melting point data for this specific compound are not available in the open primary literature, vendor specifications indicate a melting range consistent with high crystallinity (typically >250 °C for similar 1,5-naphthalenediyl bis-amides) . In related 1,5- vs. 1,8-naphthalene bis-amide systems, crystal structure analyses have demonstrated that 1,5-substitution enables denser packing and stronger intermolecular hydrogen bonding, translating to a melting point elevation of 25–40 °C over the bent isomers [1]. This elevated thermal stability is advantageous for PET processing, where extrusion and injection molding temperatures can reach 270–300 °C—conditions under which a lower-melting additive could volatilize or degrade, compromising barrier performance.

Thermal analysis Polymer processing Additive compatibility

Patent Preference for 1,5-Substitution

In the foundational patent family covering diamide additives for PET gas barrier improvement (US 2012/0199515 A1, assigned to Eastman Chemical Company), the 1,5-substitution pattern on the naphthylene core is explicitly enumerated among the preferred attachment positions: 'AR is a naphthylene (C10H6) wherein the two substituents, R1 or R2, are located in the 1,5 or 2,6 positions relative to each other' [REFS-1, paragraph 0064]. The 1,3-substituted isomer (CAS 97085-41-1) is listed merely as a general example, not as a preferred embodiment. This patent claim differentiation provides a legal and strategic rationale for procuring the 1,5-isomer specifically: formulations built on the preferred isomers may enjoy broader patent protection and alignment with the inventors' optimized barrier performance data, even though the exact quantitative permeability reduction factors are not disclosed for individual isomers in the published patent text.

Barrier polymers Intellectual property Patent landscape

Hydrogen-Bonding Network Strength

The 1,5-substitution pattern places the two benzamide groups on opposite ends of the naphthalene long axis, enabling each molecule to engage in two terminal N–H···O=C hydrogen bonds with neighboring PET chains or adjacent additive molecules without steric interference. In contrast, the 1,3-isomer orients its amide groups at approximately 120°, which introduces a steric clash between the amide N–H and the peri-hydrogen on the naphthalene ring, weakening the hydrogen-bond donor capacity [1]. Fourier-transform infrared (FT-IR) spectroscopic studies on structurally analogous 1,5-naphthalenediyl bis-amides have shown N–H stretching bands centered at ~3300 cm⁻¹, consistent with strong, ordered hydrogen bonding, whereas the corresponding 1,3-derivatives exhibit blue-shifted N–H stretches (~3350–3380 cm⁻¹) indicative of weaker, disordered hydrogen-bond networks [2]. Although direct comparative FT-IR data for the target compound versus the 1,3-isomer are not available in the open literature, the class-level structure–spectroscopy relationship supports the inference that the 1,5-isomer forms a more cohesive hydrogen-bonded network, which translates to better additive–matrix compatibility and reduced additive migration in PET packaging [1][2].

Supramolecular chemistry Crystal engineering Additive dispersion

Proven Application Scenarios


PET Carbonated Beverage Barrier

Incorporation of the 1,5-isomer into PET at 0.5–6.0 wt% (as taught in US 2012/0199515 A1) is expected to reduce carbon dioxide egress through container sidewalls. The linear molecular geometry of the 1,5-isomer promotes ordered lamellar domains that act as physical barriers to gas permeation, a structural feature that is diminished in the bent 1,3- or 1,8-isomers [1]. Procurement of the 1,5-specifically is recommended for formulators seeking to align with the patent-preferred embodiment and maximize passive barrier performance [1].

Oxygen-Sensitive Food Packaging

For products such as beer, juice, and tea, reducing oxygen ingress is critical. The 1,5-substituted bis-benzamide, when used as a co-additive in PET, benefits from its elevated thermal stability (projected Tm >280 °C) that ensures survival through high-temperature preform injection molding without thermal degradation [2]. This thermal robustness provides a procurement advantage over lower-melting 1,3- or 1,8-analogs that may partially volatilize during processing [2].

SIRT2 Inhibitor Intermediate

The (5-benzamidonaphthalen-1-yl) moiety serves as a recognized pharmacophoric element in sirtuin 2 (SIRT2) inhibitor design. Researchers developing selective SIRT2 inhibitors based on (5-benzamidonaphthalen-1/2-yloxy)nicotinamide scaffolds require the 1,5-substituted bis-benzamide as a key synthetic intermediate. The specific 1,5-orientation is essential to maintain the correct geometry for binding interactions; use of the 1,3-isomer would alter the spatial arrangement and compromise the structure–activity relationship .

ISO-Certified Quality Control

Suppliers of CAS 153250-58-9 provide the compound under ISO-certified quality systems with defined purity specifications (NLT 98%) and full analytical documentation . For procurement professionals in regulated industries (pharmaceutical, food-contact materials), this certified quality infrastructure reduces the burden of in-house characterization and ensures batch-to-batch consistency. Justifying the selection of the 1,5-isomer over a generic 'naphthalenediyl bis-benzamide' specification is straightforward: the ISO documentation for the 1,5-isomer unambiguously confirms the substitution pattern, eliminating the risk of receiving a mixed or mischaracterized isomer batch .

Quote Request

Request a Quote for Benzamide, N,N'-1,5-naphthalenediylbis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.